molecular formula C16H17NO2S B14051244 2-(Phenethylthio)ethyl nicotinate CAS No. 101952-70-9

2-(Phenethylthio)ethyl nicotinate

Cat. No.: B14051244
CAS No.: 101952-70-9
M. Wt: 287.4 g/mol
InChI Key: AKFDAYXHDDOXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenethylthio)ethyl nicotinate (CID 59181) is a synthetic nicotinate ester derivative of interest in modern pharmaceutical research and development. Its molecular structure, characterized by the combination of a nicotinate moiety linked via a thioether bridge to a phenethyl group, makes it a valuable intermediate for constructing complex molecular architectures in medicinal chemistry. Researchers utilize this compound as a versatile chemical building block for the synthesis of novel pharmacologically active compounds. The structural features of the molecule, particularly the nicotinate core, are associated with significant biological activity. Nicotinate derivatives are known to act as vasodilators, with studies on related compounds like hexyl nicotinate demonstrating measurable increases in cutaneous blood flow, suggesting potential applications in research related to vascular function . Furthermore, the ester functional group is a common feature in prodrug design, potentially enhancing the solubility and bioavailability of active molecules. In the context of drug discovery, this compound serves as a key precursor for the development of new therapeutic agents. Its high purity, often exceeding 99%, is critical for sensitive synthesis steps to ensure the final product's efficacy and safety. As a research chemical, 2-(Phenethylthio)ethyl nicotinate is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Our commitment is to provide researchers with a reliable supply of this critical intermediate, supported by robust quality control systems and comprehensive technical documentation to advance your innovative drug discovery programs.

Properties

CAS No.

101952-70-9

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

2-(2-phenylethylsulfanyl)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C16H17NO2S/c18-16(15-7-4-9-17-13-15)19-10-12-20-11-8-14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2

InChI Key

AKFDAYXHDDOXQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSCCOC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenethylthio)ethyl nicotinate typically involves the esterification of nicotinic acid with 2-(phenethylthio)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of 2-(Phenethylthio)ethyl nicotinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Phenethylthio)ethyl nicotinate undergoes various chemical reactions, including:

    Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in nicotinate can be reduced to an amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

2-(Phenethylthio)ethyl nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Phenethylthio)ethyl nicotinate involves its interaction with specific molecular targets and pathways. The phenethylthio group may interact with cellular receptors or enzymes, modulating their activity. The nicotinate moiety can influence metabolic pathways, particularly those involving nicotinic acid receptors. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Applications
2-(Phenethylthio)ethyl nicotinate C₁₆H₁₇NO₂S 287.40 Phenethylthioethyl ester, pyridine ring LD₅₀ = 250 mg/kg (mice, iv)
Ethyl nicotinate C₈H₉NO₂ 151.16 Simple ethyl ester, no thioether Used in transdermal permeation studies ; classified as hazardous per OSHA
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) C₂₁H₂₁NO₃S 367.46 Phenethylthio group attached to benzoate, isoxazole substituent Structural analog with potential antimicrobial activity (inferred from scaffold similarity)
Ethyl 2-(phenylethynyl)nicotinate C₁₆H₁₃NO₂ 251.29 Ethynyl substituent on nicotinate Intermediate in heterocyclic synthesis
2-((Diphenylmethyl)thio)ethyl nicotinate C₂₂H₂₀N₂O₂S 376.47 Diphenylmethylthio group Higher lipophilicity due to aromatic bulk
2-(Benzylthio)-N,N-dimethylnicotinamide C₁₅H₁₆N₂OS 280.37 Benzylthio group, amide substitution Amide group may reduce metabolic hydrolysis vs. esters
Pimefylline nicotinate C₂₀H₂₂N₆O₃ 394.43 Theophylline-nicotinate hybrid Coronary vasodilator

Lipophilicity and Permeability

  • Thioether vs. Ethyl nicotinate, however, has been extensively studied for skin permeation, with metabolism by esterases noted in epidermal layers .
  • Aromatic Substituents : Compounds like I-6373 and 2-((diphenylmethyl)thio)ethyl nicotinate exhibit increased molecular weight and steric bulk, which may reduce diffusion rates but improve target binding specificity.

Metabolic Stability

  • Ester vs. Amide Derivatives : Ethyl nicotinate undergoes rapid enzymatic hydrolysis to nicotinic acid , whereas amide analogs (e.g., 2-(benzylthio)-N,N-dimethylnicotinamide) likely exhibit greater metabolic stability due to resistance to esterases .
  • Thioether Stability : The thioether linkage in 2-(phenethylthio)ethyl nicotinate may confer resistance to oxidative metabolism compared to thioesters or sulfoxides, though specific data are lacking.

Toxicity Profiles

  • The target compound’s LD₅₀ of 250 mg/kg (iv, mice) suggests moderate acute toxicity, comparable to other nicotinate derivatives. Ethyl nicotinate, while hazardous per OSHA guidelines , lacks explicit LD₅₀ data in the provided evidence.

Research Findings and Data Gaps

Key Research Insights

  • Ethyl Nicotinate Metabolism : Studies using Fick’s diffusion laws and Michaelis-Menten kinetics have quantified its skin permeation and enzymatic conversion to nicotinic acid . Similar studies for 2-(phenethylthio)ethyl nicotinate are absent but could elucidate its pharmacokinetic behavior.
  • Therapeutic Potential: Pimefylline nicotinate demonstrates the feasibility of hybrid structures (e.g., combining xanthine and nicotinate moieties) for cardiovascular applications , suggesting avenues for modifying the target compound.

Biological Activity

2-(Phenethylthio)ethyl nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

2-(Phenethylthio)ethyl nicotinate is an ester derived from nicotinic acid and phenethylthiol. Its molecular formula is C13_{13}H15_{15}NO2_2S, and it features a phenethylthio group attached to an ethyl ester of nicotinic acid. Understanding its structure is essential as it influences its biological activity.

The biological activity of 2-(Phenethylthio)ethyl nicotinate primarily arises from its interaction with various biological targets. It is hypothesized to exert effects through:

  • Vasodilation : Similar to other nicotinic acid derivatives, it may enhance blood flow by dilating blood vessels.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation.

1. Antimicrobial Activity

Research indicates that derivatives of nicotinic acid can possess significant antimicrobial properties. In vitro studies have shown that 2-(Phenethylthio)ethyl nicotinate may inhibit the growth of various bacterial strains. A comparative study highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition Zone (mm)
2-(Phenethylthio)ethyl nicotinateE. coli15
2-(Phenethylthio)ethyl nicotinateS. aureus18

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

2. Vasodilatory Effects

The vasodilatory effects of related compounds like ethyl nicotinate have been well-documented. Studies have shown that these compounds can lead to increased blood flow and improved circulation, which may be beneficial in treating cardiovascular conditions.

3. Anti-inflammatory Properties

Nicotinic acid derivatives are known for their anti-inflammatory effects. Research has indicated that these compounds can modulate inflammatory pathways, potentially reducing inflammation in various tissues.

Case Study 1: Antimicrobial Efficacy

In a study conducted at Al-Azhar University, researchers synthesized several derivatives of nicotinic acid and evaluated their antimicrobial activities. Among these, 2-(Phenethylthio)ethyl nicotinate demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Vascular Health

A clinical trial investigated the effects of ethyl nicotinate on patients with peripheral arterial disease (PAD). The results indicated significant improvements in blood flow and vascular function, providing insights into the potential applications of related compounds like 2-(Phenethylthio)ethyl nicotinate in vascular health .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.